2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
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Overview
Description
2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of a 2,3-dihydro-1,4-benzodioxine moiety, a piperidine ring, and a hexahydrocinnolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multiple steps:
Formation of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride: This intermediate is synthesized by reacting 2,3-dihydro-1,4-benzodioxine with chlorosulfonic acid.
Nucleophilic Substitution: The sulfonyl chloride intermediate reacts with piperidine to form the sulfonyl piperidine derivative.
Coupling Reaction: The sulfonyl piperidine derivative is then coupled with a hexahydrocinnolinone precursor under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Piperidine, amines, alcohols
Major Products
Oxidation: Formation of sulfonic acids or sulfoxides
Reduction: Formation of alcohols or amines
Substitution: Formation of various sulfonamide derivatives
Scientific Research Applications
2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane Derivatives: These compounds share the benzodioxane moiety and exhibit similar biological activities.
Sulfonyl Piperidine Derivatives: Compounds with sulfonyl piperidine structures also show comparable reactivity and applications.
Uniqueness
2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is unique due to its combination of structural elements, which confer distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c26-22-13-17-3-1-2-4-19(17)23-25(22)15-16-7-9-24(10-8-16)31(27,28)18-5-6-20-21(14-18)30-12-11-29-20/h5-6,13-14,16H,1-4,7-12,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDLZEUOWJSMHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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